REACTION_CXSMILES
|
C=O.[Na].O=[C:5]([CH:11]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])C(OCC)=O.C([O-])([O-])=O.[K+].[K+]>O>[C:12]([O:14][CH2:15][CH3:16])(=[O:13])[C:11]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)=[CH2:5] |f:1.2,3.4.5,^1:2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
diethyl 2-oxo-3-phenylsuccinate sodium salt
|
Quantity
|
316 g
|
Type
|
reactant
|
Smiles
|
[Na].O=C(C(=O)OCC)C(C(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is maintained at a temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
is maintained below 25° C
|
Type
|
EXTRACTION
|
Details
|
extracted with one 2.5 l
|
Type
|
CUSTOM
|
Details
|
The ether is removed
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |